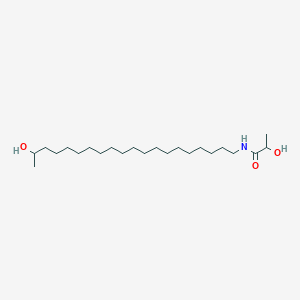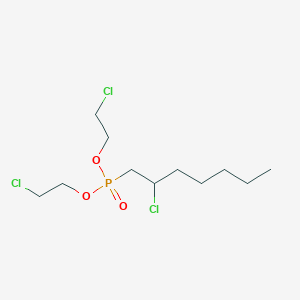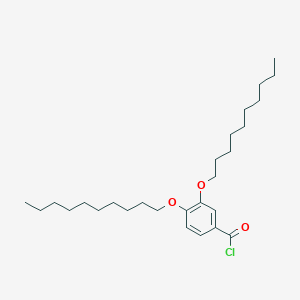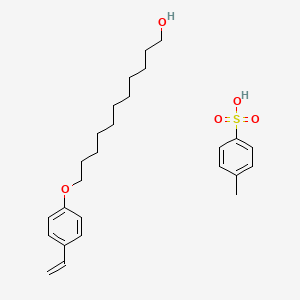
2-Hydroxy-N-(19-hydroxyicosyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(19-hydroxyicosyl)propanamide is a chemical compound with a complex structure that includes both hydroxyl and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(19-hydroxyicosyl)propanamide typically involves the reaction of a fatty acid derivative with a hydroxylamine derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(19-hydroxyicosyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-Hydroxy-N-(19-hydroxyicosyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-N-(19-hydroxyicosyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Hydroxypropionamide: A simpler analog with similar functional groups but a shorter carbon chain.
Lactic acid amide: Another analog with a hydroxyl and amide group but different structural properties.
Uniqueness
2-Hydroxy-N-(19-hydroxyicosyl)propanamide is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from simpler analogs.
特性
CAS番号 |
138110-94-8 |
|---|---|
分子式 |
C23H47NO3 |
分子量 |
385.6 g/mol |
IUPAC名 |
2-hydroxy-N-(19-hydroxyicosyl)propanamide |
InChI |
InChI=1S/C23H47NO3/c1-21(25)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-24-23(27)22(2)26/h21-22,25-26H,3-20H2,1-2H3,(H,24,27) |
InChIキー |
UYCJOFLVOYTXJM-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCCCCCCCCCCNC(=O)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)

![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)



![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

